molecular formula C12H21NO3 B2852840 Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate CAS No. 955028-95-2

Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B2852840
CAS No.: 955028-95-2
M. Wt: 227.304
InChI Key: ANQNLVXUSWQCFF-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate: is a spirocyclic compound with a unique structure that includes both a tertiary butyl group and a hydroxy group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .

Comparison with Similar Compounds

  • Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
  • Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
  • Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness: Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate stands out due to its specific spirocyclic structure, which provides unique chemical and biological properties. This structure allows for greater stability and specificity in its interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-4-9(14)12(8-13)5-6-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQNLVXUSWQCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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